Cholinesterase Isoform Selectivity Reversal: 2-Phenyl vs. Unsubstituted Quinoxaline Core
The 2-phenyl substituent on the quinoxaline scaffold induces a complete switch in cholinesterase isoform targeting. In the same in vitro assay system, unsubstituted quinoxaline (3a) inhibited acetylcholinesterase (AChE) with an IC50 of 40.64 µM but showed minimal butyrylcholinesterase (BChE) activity. Introduction of a 2-phenyl group (yielding 2-phenylquinoxaline, compound 3b) abolished AChE inhibition (IC50 > 100 µM) and instead produced moderate BChE inhibition with an IC50 of 14.91 µM [1]. Although compound 3b lacks the 6-amino group of the target compound, this observed selectivity flip is class-level evidence that the 2-phenyl substituent fundamentally programs the quinoxaline core toward BChE over AChE binding. The target compound, 2-phenylquinoxalin-6-amine, is the scaffold from which 6-amino-substituted derivatives with further modified cholinesterase profiles are constructed [2].
| Evidence Dimension | Cholinesterase enzyme inhibition: AChE vs. BChE isoform selectivity |
|---|---|
| Target Compound Data | 2-Phenylquinoxaline (3b, lacks 6-amino but retains 2-phenyl core): BChE IC50 = 14.91 µM; AChE IC50 > 100 µM |
| Comparator Or Baseline | Unsubstituted quinoxaline (3a): AChE IC50 = 40.64 µM; BChE inactive |
| Quantified Difference | 3b: 2.7× lower absolute IC50 vs. 3a on their respective inhibited isoforms; isoform selectivity index reversed from AChE-favoring to BChE-favoring |
| Conditions | In vitro enzyme inhibition assay; substrates: acetylthiocholine iodide (AChE) and butyrylthiocholine iodide (BChE); Ellman's colorimetric method; compounds tested at 0.01–100 µM; pre-incubation 15 min; n = 3 independent experiments in triplicate |
Why This Matters
Researchers developing BChE-selective inhibitors for Alzheimer's disease require building blocks pre-validated for BChE affinity; 2-phenylquinoxalin-6-amine carries the pharmacophoric determinant proven to direct selectivity away from AChE and toward BChE.
- [1] Suwanhom, P., et al. (2021). Molecules, 26(16), 4895. Table 2: IC50 values for compounds 3a and 3b against AChE and BChE. View Source
- [2] Suwanhom, P., et al. (2021). Molecules, 26(16), 4895. Discussion of 6-aminoquinoxaline derivatives (6a–6c) as potent AChE inhibitors with IC50 values ranging from 0.077 to 50.080 µM, demonstrating the functional impact of the 6-amino group. View Source
